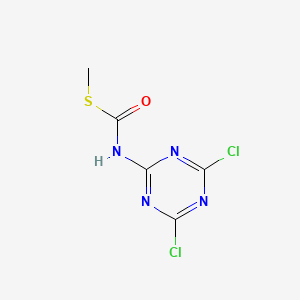
S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate typically involves the nucleophilic substitution reaction of 4,6-dichloro-1,3,5-triazine with a suitable thiol reagent. The reaction is carried out under controlled conditions, often using solvents like acetone or dioxane . The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, which can have various functional groups attached to the triazine ring .
Scientific Research Applications
S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling reagent.
4,4′-Bis(4,6-dichloro-1,3,5-triazin-2-yl)aminostilbene: Used in the synthesis of fluorescent whitening agents.
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: Exhibits significant antimicrobial activity.
Uniqueness
S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate stands out due to its unique combination of a triazine ring and a carbamothioate group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
62798-07-6 |
|---|---|
Molecular Formula |
C5H4Cl2N4OS |
Molecular Weight |
239.08 g/mol |
IUPAC Name |
S-methyl N-(4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate |
InChI |
InChI=1S/C5H4Cl2N4OS/c1-13-5(12)11-4-9-2(6)8-3(7)10-4/h1H3,(H,8,9,10,11,12) |
InChI Key |
OHVUPZKCIRODGF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)NC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















